3-Nitroacenaphthene

Overview

Description

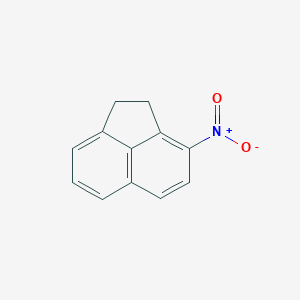

3-Nitroacenaphthene is an organic compound with the molecular formula C₁₂H₉NO₂. It is a derivative of acenaphthene, where a nitro group is substituted at the third position of the acenaphthene ring system. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitroacenaphthene can be synthesized through the nitration of acenaphthene. The nitration process typically involves the reaction of acenaphthene with nitric acid in the presence of acetic anhydride. The reaction conditions must be carefully controlled to ensure the selective nitration at the third position .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitroacenaphthene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 3-Aminoacenaphthene.

Substitution: Various substituted acenaphthenes depending on the nucleophile used.

Oxidation: Oxidized derivatives of acenaphthene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Nitroacenaphthene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further chemical modifications, making it valuable in the development of new materials and chemicals.

Synthesis Pathways

- Nitration Process : The primary method for synthesizing this compound involves the nitration of acenaphthene using nitric acid in the presence of acetic anhydride. Precise control over reaction conditions is critical to ensure selective nitration at the desired position.

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit various biological activities, including cytotoxicity and mutagenicity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to significant biological effects.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of nitro compounds, this compound was evaluated alongside other nitro-polycyclic aromatic hydrocarbons (PAHs). The results indicated varying levels of cytotoxicity, emphasizing the need for further investigation into its biological implications .

Environmental Science

Pollution Indicator

this compound is utilized as a marker for environmental pollution studies, particularly concerning polycyclic aromatic hydrocarbons (PAHs). Its presence in environmental samples can indicate contamination levels and sources of pollution, particularly from industrial activities and combustion processes .

Table 1: Concentrations of Nitro Compounds in Environmental Samples

| Sample Type | Concentration Range (µg/g) |

|---|---|

| Polychaete Worms | 0.11 - 5.18 |

| Mussels | 0.00438 - 0.0076 |

| Oysters | 0.0052 - 0.018 |

Industrial Applications

Dyes and Pigments Production

The compound is also employed in the production of dyes and pigments due to its ability to form stable colored compounds when reacted with other chemicals. This application is particularly relevant in industries focused on textiles and coatings.

Toxicological Studies

Carcinogenic Potential

Toxicological research has raised concerns regarding the carcinogenic potential of nitro compounds, including derivatives like this compound. Studies have shown that exposure to similar nitro compounds can lead to increased incidences of tumors in laboratory animals, warranting caution in occupational settings .

Case Study: Carcinogenicity Research

In a notable carcinogenicity study involving related nitro compounds, significant tumor development was observed in treated groups compared to controls, highlighting the necessity for risk assessment regarding human exposure to such compounds .

Mechanism of Action

The mechanism of action of 3-Nitroacenaphthene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including potential cytotoxicity and mutagenicity .

Comparison with Similar Compounds

- 1-Nitropyrene

- 2-Nitrofluorene

- 2,7-Dinitrofluorene

- 6-Nitrochrysene

- 3-Nitrofluoranthene

- 5-Nitroacenaphthene

- 9-Nitroanthracene

Comparison: 3-Nitroacenaphthene is unique due to its specific substitution pattern and the resulting chemical propertiesFor instance, its photochemical degradation rate and mechanism can differ significantly from other nitro-PAHs, depending on the orientation of the nitro group .

Biological Activity

3-Nitroacenaphthene (3-NAC) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its diverse biological activities. This article explores the compound's biological effects, including its potential carcinogenicity, antimicrobial properties, and mechanisms of action.

This compound is characterized by a nitro group () attached to the acenaphthene structure, a fused ring system consisting of a naphthalene and a cyclopentane ring. The presence of the nitro group plays a crucial role in the compound's reactivity and biological interactions.

Carcinogenicity

Research has indicated that this compound exhibits significant carcinogenic potential. A notable study by the National Cancer Institute (NCI) reported that exposure to 5-nitroacenaphthene (a closely related compound) led to increased incidences of tumors in laboratory animals. Specifically, in Fischer 344 rats, the incidence of carcinomas in the ear canal increased significantly with dosage, with rates reaching as high as 73% in high-dose female rats .

Table 1: Carcinogenic Effects of Nitro Compounds

| Compound | Study Type | Species | Tumor Incidence (%) | Observations |

|---|---|---|---|---|

| 5-Nitroacenaphthene | Dietary | Fischer 344 Rats | 49% (low dose males) | Increased ear canal carcinomas |

| 73% (high dose females) | Significant tumor development | |||

| Intraperitoneal | B6C3F1 Mice | 40% (high dose females) | Hepatocellular carcinomas observed |

Antimicrobial Activity

In addition to its carcinogenic properties, this compound has been investigated for its antimicrobial activity. Nitro compounds generally exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects. For instance, studies have shown that nitro groups can enhance the interaction with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism is particularly relevant in the development of antifungal agents targeting enzymes essential for fungal growth .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to mutagenic effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, contributing to its antimicrobial and antitumor effects .

- Cell Signaling Modulation : Nitro compounds can alter cellular signaling pathways by modifying protein functions through covalent modifications.

Case Studies and Research Findings

Recent studies have highlighted the environmental and health implications of nitro PAHs like this compound. For example, research conducted in urban areas found significant concentrations of nitrated PAHs in atmospheric samples, raising concerns about their potential health risks due to inhalation exposure .

Table 2: Environmental Concentrations of Nitro PAHs

| Location | Compound | Concentration Range (µg/g) | Detection Frequency (%) |

|---|---|---|---|

| Urban Atmosphere | This compound | 0.026 - 0.500 | >72% |

| Other Nitro PAHs | Varies | >50% |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Nitroacenaphthene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nitration of acenaphthene using mixed acid (HNO₃/H₂SO₄). Key variables include temperature (optimized at 0–5°C to avoid over-nitration), stoichiometry (1.2 equivalents of HNO₃), and reaction time (2–4 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol) is critical to isolate the product with >95% purity . Competing isomers (e.g., 5-Nitroacenaphthene) may form if temperature control is inadequate, requiring careful NMR (¹H/¹³C) or HPLC analysis (C18 column, acetonitrile/water mobile phase) for identification .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred for trace analysis due to its sensitivity (detection limit: 0.1 ppb). Calibration requires certified reference standards (e.g., 50–500 μg/mL methanol solutions), as commercial standards may vary in isotopic purity . For complex matrices (e.g., soil), Soxhlet extraction with dichloromethane followed by silica gel cleanup reduces interference from polycyclic aromatic hydrocarbons (PAHs) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : this compound degrades under UV light and elevated temperatures (>40°C). Store in amber vials at –20°C in inert atmospheres (argon or nitrogen). Periodic stability testing via HPLC (retention time shifts ≥5% indicate degradation) is recommended. Deuterated analogs (e.g., acenaphthene-d10) can serve as internal standards to monitor degradation during long-term studies .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the electrochemical reduction pathways of this compound?

- Methodological Answer : Discrepancies in reduction products (e.g., amine vs. hydroxylamine intermediates) arise from solvent polarity and electrode material. Cyclic voltammetry (CV) in aprotic solvents (DMF, 0.1 M TBAP) reveals a one-electron transfer process at –1.2 V vs. Ag/AgCl, while proton donors (e.g., water) favor two-electron pathways. Combining in-situ FTIR and density functional theory (DFT) simulations clarifies intermediate stabilization effects .

Q. What experimental strategies address conflicting ecotoxicity data for 3-Nitroaceneaphthene in aquatic ecosystems?

- Methodological Answer : Variability in LC₅₀ values (e.g., 2–10 mg/L for Daphnia magna) may stem from differences in bioavailability due to organic carbon content in test systems. Standardize assays using OECD Guideline 202 with sediment-water partitioning coefficients (Kd) measured via shake-flask methods. Isotope-labeled ¹⁴C-3-Nitroacenaphthene can track bioaccumulation factors (BCF) in fish liver microsomes .

Q. How can researchers validate computational predictions of this compound’s photodegradation kinetics?

- Methodological Answer : Compare time-dependent density functional theory (TD-DFT) predictions of λmax (290–310 nm) with experimental UV-Vis spectra under controlled irradiance (300 W Xe lamp, 290 nm cutoff filter). Quantify degradation products (e.g., acenaphthenequinone) via LC-QTOF-MS and cross-reference with NIST spectral libraries . Discrepancies >10% suggest inadequate modeling of solvent effects or excited-state dynamics.

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Answer : Document nitration parameters (acid ratio, quenching method) and characterize products using orthogonal techniques:

- Purity : HPLC (≥98% area normalization) .

- Structure : ¹H NMR (δ 8.2–8.4 ppm for aromatic protons), IR (1520 cm⁻¹ for NO₂ asymmetric stretch) .

- Isotopic Confirmation : Use acenaphthene-d10 as a deuterated internal standard for MS quantification .

Q. How should researchers address discrepancies between experimental and theoretical data for this compound’s physicochemical properties?

- Answer : Reconcile differences (e.g., logP predictions vs. shake-flask measurements) by:

- Validating computational models (e.g., COSMO-RS) against empirical data from peer-reviewed studies .

- Reporting solvent systems and temperature explicitly, as these significantly affect partition coefficients .

Q. Data Validation and Reporting

Q. What criteria define authoritative sources for this compound’s spectral and thermodynamic data?

- Answer : Prioritize datasets from NIST Chemistry WebBook (e.g., enthalpy of formation, IR spectra) or peer-reviewed journals with detailed experimental protocols. Cross-check CAS RN 3807-77-0 entries for consistency in molecular weight (217.27 g/mol) and spectral fingerprints .

Q. How to critically evaluate conflicting bioactivity studies involving this compound?

- Answer :

Scrutinize assay conditions: - Cell Lines : HepG2 vs. primary hepatocytes may yield differing cytotoxicity IC₅₀ values.

- Controls : Ensure use of vehicle controls (e.g., DMSO ≤0.1%) to isolate compound-specific effects.

- Metabolite Interference : Confirm stability in culture media via LC-MS to rule out artifactive degradation .

Properties

IUPAC Name |

3-nitro-1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRQPBAHQILXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC3=C2C1=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191482 | |

| Record name | Acenaphthene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3807-77-0 | |

| Record name | 3-Nitroacenaphthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3807-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroacenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003807770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROACENAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WSB1KEE1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.